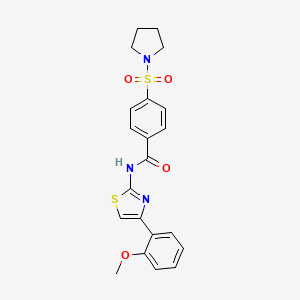![molecular formula C15H18ClNO2 B2650914 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2195939-41-2](/img/structure/B2650914.png)
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as ONC201, is a small molecule drug that has been shown to have anti-cancer effects. It was first discovered in 2013 by researchers at the Fox Chase Cancer Center in Philadelphia, Pennsylvania. Since then, it has been the subject of numerous scientific studies and clinical trials.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is thought to work by activating the TRAIL pathway, which is a signaling pathway that induces apoptosis (cell death) in cancer cells. 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and survival, and reduce the expression of genes that are involved in cancer progression. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that it has been shown to be effective against a wide range of different types of cancer. It also has a relatively low toxicity profile, which makes it a promising candidate for further clinical development. However, one limitation of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other drugs or how it will affect different types of cancer cells.
Orientations Futures
There are several future directions for research on 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of focus is on developing new formulations of the drug that can be more easily administered to patients. Another area of focus is on identifying biomarkers that can be used to predict which patients will respond best to treatment with 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. Finally, there is ongoing research on combining 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with other drugs to enhance its anti-cancer effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex process that involves several steps. It begins with the reaction of 2-chlorobenzoyl chloride with 7-hydroxynonan-1-ol to form the intermediate 2-chloro-N-(7-hydroxyspiro[3.5]nonan-1-yl)benzamide. This intermediate is then treated with trifluoroacetic acid to remove the hydroxyl group and form the final product, 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have anti-cancer effects in a variety of different types of cancer, including glioblastoma, melanoma, and breast cancer. It has also been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy and radiation treatments.
Propriétés
IUPAC Name |
2-chloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQCZNTFAGNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)


![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)

![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)